Potassium (3-Methoxyphenyl)trifluoroborate
Overview
Description
Potassium (3-Methoxyphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group makes it a valuable reagent in various chemical transformations .
Mechanism of Action
Target of Action
Potassium (3-Methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(3-methoxyphenyl)borate, is a type of organoboron compound . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions.
Mode of Action
The interaction of this compound with its targets involves the formation of carbon-carbon (C-C) bonds . This compound acts as a nucleophilic boronated coupling reagent . It reacts with aryl halides in the presence of a catalyst or under thermal conditions . This reaction leads to the construction of a C-C bond, which is a fundamental process in organic chemistry.
Biochemical Pathways
The action of this compound affects the biochemical pathways involving the synthesis of complex organic molecules . By facilitating the formation of C-C bonds, this compound plays a significant role in the construction of larger organic structures from smaller units .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new C-C bonds . This can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable under oxidative conditions . Additionally, it is recommended to handle this compound in a well-ventilated place, and it should be kept away from sources of ignition . The compound is also known to cause skin and eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (3-Methoxyphenyl)trifluoroborate can be synthesized through the reaction of 3-methoxyphenylboronic acid with potassium bifluoride. The reaction typically involves mixing the boronic acid with potassium bifluoride in an appropriate solvent, followed by purification to obtain the desired trifluoroborate salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, reaction monitoring, and purification is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Potassium (3-Methoxyphenyl)trifluoroborate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or ethanol.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling reactions .
Scientific Research Applications
Potassium (3-Methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Methoxyphenylboronic acid
- Potassium phenyltrifluoroborate
Potassium (3-Methoxyphenyl)trifluoroborate stands out due to its unique combination of stability, reactivity, and versatility in various chemical transformations.
Properties
IUPAC Name |
potassium;trifluoro-(3-methoxyphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDCWEPJOSDGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635694 | |
Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438553-44-7 | |
Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (3-Methoxyphenyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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